molecular formula C20H22ClN3O2 B2647031 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(4-chlorobenzyl)urea CAS No. 2034466-96-9

1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(4-chlorobenzyl)urea

Cat. No. B2647031
M. Wt: 371.87
InChI Key: ZKKWGAQMJUDNQM-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antioxidant and Antibacterial Properties

Compounds structurally similar to 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(4-chlorobenzyl)urea have shown potential in antioxidant and antibacterial applications. A study focusing on phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid revealed significant chelating ability with Fe+2 ions and scavenging activity with DPPH free radicals. Moreover, some compounds demonstrated equipotency to ampicillin against various bacteria, including Enterococcus sp and Staphylococcus aureus, indicating a promising route for the development of new antibiotics or antiseptic agents (Shankerrao et al., 2013).

Mechanistic Insights in Bioconjugation

The compound's structural components have been used to study the mechanism of amide formation in bioconjugation processes. Research utilizing carbodiimide (a moiety present in 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(4-chlorobenzyl)urea) explored the reaction dynamics between carboxylic acids and amines in aqueous media, contributing to a better understanding of chemical bonding in biochemical and pharmaceutical applications (Nakajima & Ikada, 1995).

Anticancer Potential

Certain urea derivatives structurally related to the compound have been investigated for their anticancer properties. For instance, 1-aryl-3-(2-chloroethyl) ureas exhibited cytotoxic effects on human adenocarcinoma cells in vitro, indicating the potential therapeutic value of these compounds in cancer treatment (Gaudreault et al., 1988).

Nonpeptide Agonist Discovery

Research has identified nonpeptidic agonists structurally related to 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(4-chlorobenzyl)urea, which can serve as pharmacological research tools or potential drug leads. For example, the discovery of a nonpeptidic agonist of the urotensin-II receptor opens up new avenues for therapeutic interventions in diseases where this receptor plays a critical role (Croston et al., 2002).

Safety And Hazards

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Future Directions

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Unfortunately, without specific information on the compound you mentioned, I’m unable to provide a detailed analysis. I would recommend consulting scientific literature or databases for more information. If the compound is novel or less-studied, it may be necessary to conduct original research to learn more about it. Please note that handling chemical substances should always be done by trained professionals following appropriate safety protocols.


properties

IUPAC Name

1-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-[(4-chlorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c1-24(2)17(19-11-15-5-3-4-6-18(15)26-19)13-23-20(25)22-12-14-7-9-16(21)10-8-14/h3-11,17H,12-13H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKWGAQMJUDNQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)NCC1=CC=C(C=C1)Cl)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(4-chlorobenzyl)urea

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